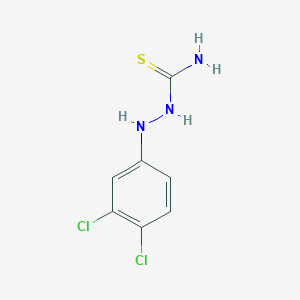

2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide

Overview

Description

2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide is an organic compound that features a hydrazinecarbothioamide group attached to a dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent at elevated temperatures to ensure complete reaction and high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

Oxidation: Azo compounds.

Reduction: Various hydrazine derivatives.

Substitution: Substituted hydrazinecarbothioamides.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide has several applications in scientific research:

Chemistry: Used as a catalyst in Mitsunobu reactions, enhancing the reactivity and selectivity of the process.

Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with cellular processes.

Industry: Utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can form covalent bonds with these targets, leading to inhibition or modification of their activity. This interaction can disrupt normal cellular processes, making it useful in medicinal chemistry for developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

2-(4-Cyanophenyl)-1-hydrazinecarbothioamide: Similar structure but with a cyanophenyl group instead of a dichlorophenyl group.

2-(3,4-Dichlorophenyl)hydrazinecarboxylate: Similar structure but with a carboxylate group instead of a carbothioamide group.

Uniqueness

2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide is unique due to its specific dichlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly effective as a catalyst in certain organic reactions and potentially useful in medicinal applications.

Biological Activity

2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C₉H₈Cl₂N₂S, with a molecular weight of 233.14 g/mol. The compound features a dichlorophenyl group attached to a hydrazinecarbothioamide moiety, which is essential for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, showing efficacy comparable to standard antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 40 | 30 |

| K. pneumoniae | 50 | 19 |

These results suggest that the compound can be considered a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. Notably, it has been shown to inhibit the growth of several cancer cell lines, including HCT-116 (colon carcinoma) and MCF-7 (breast cancer).

| Cell Line | IC₅₀ Value (µM) |

|---|---|

| HCT-116 | 6.2 |

| MCF-7 | 27.3 |

| PC3 | 12.41 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the S phase, as evidenced by increased lactate dehydrogenase (LDH) levels in treated cells .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated significant antioxidant activity. This was assessed using various assays that measure the ability of the compound to scavenge free radicals and reduce oxidative stress markers.

The biological activity of this compound is attributed to its ability to interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage in pathogens or cancer cells. This interaction may also disrupt critical metabolic pathways within these cells.

Case Studies

- Antimicrobial Evaluation : A study conducted by Roxana et al. synthesized various hydrazinecarbothioamide derivatives, including the dichlorophenyl variant. The derivatives were screened for antimicrobial activity against standard strains, revealing promising results that support further development as therapeutic agents .

- Anticancer Studies : In vitro studies highlighted the efficacy of this compound against colon carcinoma cells (HCT-116), demonstrating an IC₅₀ value of 6.2 µM, indicating potent anticancer activity that warrants further exploration in clinical settings .

Properties

IUPAC Name |

(3,4-dichloroanilino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3S/c8-5-2-1-4(3-6(5)9)11-12-7(10)13/h1-3,11H,(H3,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDCINBRGZTQLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NNC(=S)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728805 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13124-09-9 | |

| Record name | 13124-09-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.